

Replicating and Validating Published Findings on 5-MeO-pyr-T: A Comparative Guide

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Compound of Interest

Compound Name: 5-MeO-pyr-T

CAS No.: 3949-14-2

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-methoxy-N,N-tetramethylethylenamine (5-MeO-pyr-T) with alternative psychedelic compounds, supported by experimental data from published literature. It is designed to assist researchers in replicating and validating these findings by offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.

Comparative Pharmacological Profile

5-MeO-pyr-T is a synthetic tryptamine that has garnered interest for its distinct pharmacological profile, particularly its high affinity and selectivity for the serotonin 1A receptor (5-HT_{1A}) over the 5-HT_{2A} receptor. This contrasts with classic psychedelics like psilocybin and LSD, which typically show higher or comparable affinity for the 5-HT_{2A} receptor, the primary target for their hallucinogenic effects.[1] The table below summarizes the in vitro pharmacological data for 5-MeO-pyr-T and several comparator compounds.

Compound	5-HT1A Ki (nM)	5-HT1A EC50 (nM)	5-HT2A Ki (nM)	5-HT2A EC50 (nM)	Selectivity (5-HT1A vs 5-HT2A)
5-MeO-pyr-T	0.577[2]	2.1[1]	373[2]	692[2]	~646-fold
4-F,5-MeO-pyr-T	-	0.37[1]	-	-	>800-fold[1]
5-MeO-DMT	3 ± 0.2[3]	25.6[1]	907 ± 170[3]	26[1]	~0.3-fold (in favor of 5-HT1A)
Psilocin	567	-	107	~50% efficacy of 5-HT[1]	~0.19-fold (in favor of 5-HT2A)
LSD	-	-	-	Equipotent at 5-HT1A/2A[1]	~1

Experimental Protocols

Synthesis of 5-MeO-pyr-T

A general and widely used method for the synthesis of tryptamines is the Speeter-Anthony synthesis, which starts from an indole.[4] A more specific synthesis for 5-MeO-tryptamines, including **5-MeO-pyr-T**, involves an oxalylolation–amidation–reduction sequence. The detailed protocol for the synthesis of **5-MeO-pyr-T** and its analogs can be found in the supplementary information of the study by Warren et al. (2024) published in Nature. This includes characterization using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

In Vitro Pharmacology Assays

Radioligand Binding Assay (for Ki determination):

This assay determines the affinity of a compound for a specific receptor.

- Membrane Preparation: Membranes from cells expressing the target receptor (e.g., 5-HT1A or 5-HT2A) are prepared.

- Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT_{1A}) and varying concentrations of the test compound.
- Separation: Bound and free radioligand are separated by rapid filtration.
- Quantification: The amount of bound radioactivity is measured using a scintillation counter.
- Data Analysis: The K_i values are calculated from competition binding curves.

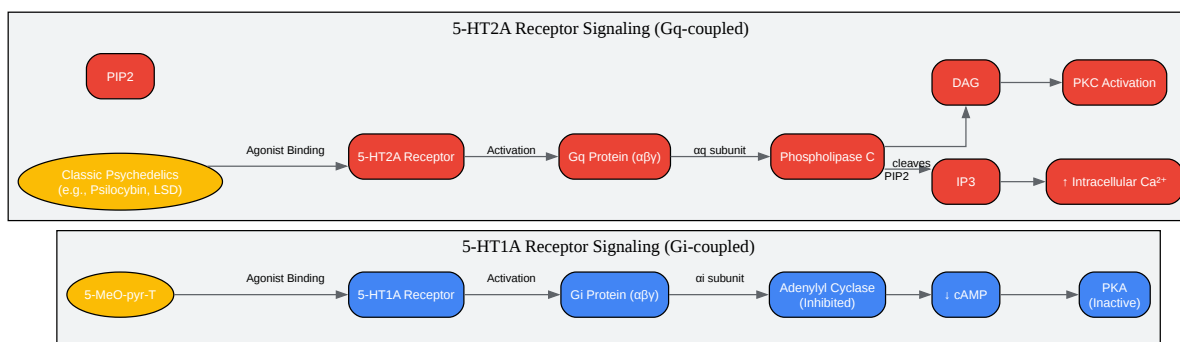
G-protein Activation Assay (BRET - for EC₅₀ determination):

Bioluminescence Resonance Energy Transfer (BRET) assays are used to measure the functional potency of a compound in activating G-protein signaling downstream of the receptor.

- Cell Culture and Transfection: Cells (e.g., HEK293T) are co-transfected with constructs for the receptor of interest, a G-protein subunit fused to a luciferase (e.g., Rluc8), and another G-protein subunit fused to a fluorescent protein (e.g., GFP2).
- Assay Setup: Transfected cells are plated in a 96-well plate.
- Ligand Addition: The test compound is added at various concentrations.
- BRET Measurement: The substrate for the luciferase (e.g., coelenterazine) is added, and the light emission from both the luciferase and the fluorescent protein is measured.
- Data Analysis: The BRET ratio is calculated, and EC₅₀ values are determined from dose-response curves.

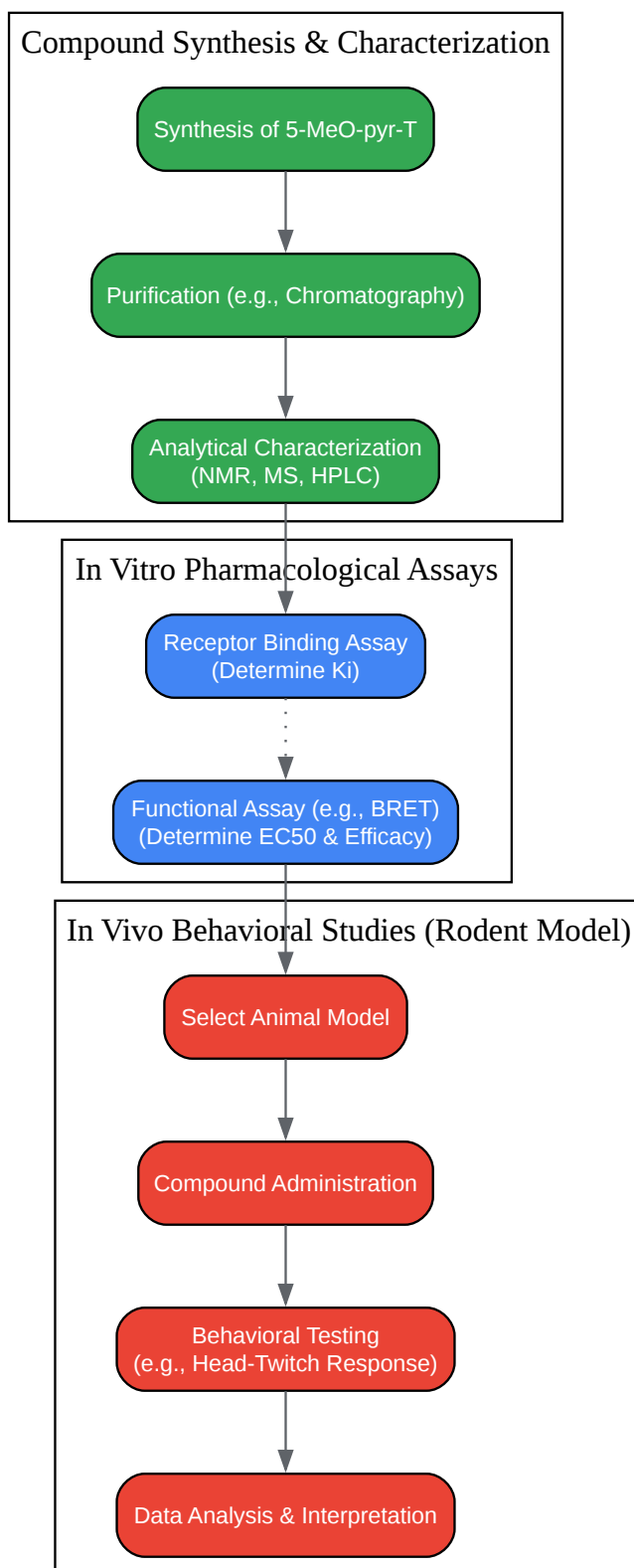
Visualizing the Mechanisms

To better understand the biological context of **5-MeO-pyr-T**'s action, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.



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Serotonin Receptor Signaling Pathways.



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General Experimental Workflow.

In Vivo Findings and Comparison

In vivo studies in rodents have further elucidated the distinct effects of **5-MeO-pyr-T** and its analogs compared to classic psychedelics. A behavioral proxy for psychedelic effects in rodents is the head-twitch response (HTR).

- **5-MeO-pyr-T**: Induces a significantly weaker maximal HTR compared to 5-MeO-DMT, despite having a slightly higher median effective dose (ED50) (7.29 mg/kg vs. 4.84 mg/kg, respectively).[5]
- **4-F,5-MeO-pyr-T**: This highly 5-HT1A-selective analog does not produce the head-twitch response in rodents, even at high doses.[6] This finding supports the hypothesis that 5-HT2A receptor activation is the primary driver of hallucinogenic-like effects.[1]
- Psilocybin and 5-MeO-DMT: Both compounds induce a dose-dependent increase in the head-twitch response, with 5-MeO-DMT having a shorter duration of action.

Furthermore, **4-F,5-MeO-pyr-T** has shown antidepressant-like effects in rodent models, and these effects are mediated by the 5-HT1A receptor.[1] This suggests that highly selective 5-HT1A agonists based on the **5-MeO-pyr-T** scaffold could be developed as non-hallucinogenic therapeutics for neuropsychiatric disorders.

Conclusion

The available data strongly indicate that **5-MeO-pyr-T** and its derivatives, particularly **4-F,5-MeO-pyr-T**, possess a unique pharmacological profile characterized by high potency and selectivity for the 5-HT1A receptor. This distinguishes them from classic psychedelics like psilocybin and LSD. The provided experimental protocols and comparative data serve as a valuable resource for researchers aiming to replicate, validate, and build upon these important findings in the field of psychedelic science and drug development. The potential for developing non-hallucinogenic therapeutics from this class of compounds warrants further investigation.

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